1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one
Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one is a useful research compound. Its molecular formula is C14H28N2O and its molecular weight is 240.38 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2 (1h)-one, have been found to target serine/threonine-protein kinase . This protein is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
Based on the target of similar compounds, it can be hypothesized that 1-[4-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one may interact with its target, potentially the serine/threonine-protein kinase, leading to changes in the cell cycle and dna repair mechanisms .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
Based on the potential target of this compound, it may lead to cell cycle arrest and activation of dna repair mechanisms .
Biochemical Analysis
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or facilitate catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect overall metabolic homeostasis within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can influence its accumulation and activity within specific tissues .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate cytoskeletal dynamics or other cellular processes .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-5-6-13(4-2)14(17)16-9-7-12(11-15)8-10-16/h12-13H,3-11,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWRZQIWODHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.